MM-433593 is classified as a small molecule drug candidate. It is primarily studied for its pharmacological effects related to the inhibition of FAAH-1, which plays a critical role in the degradation of endocannabinoids such as anandamide. The compound was investigated in preclinical studies involving cynomolgus monkeys to assess its pharmacokinetics and metabolism .
The synthesis of MM-433593 involves several key steps that focus on constructing its indole core structure. While specific synthetic routes are proprietary, the general approach includes:
Technical parameters such as reaction conditions (temperature, time) and the use of catalysts may vary depending on the specific synthetic pathway employed.
The molecular structure of MM-433593 can be characterized by its indole ring system fused with additional functional groups that confer its inhibitory properties against FAAH-1. Key structural features include:
Data analyses often employ techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structural integrity and elucidate any metabolites formed during metabolism studies .
MM-433593 participates in various chemical reactions primarily related to its metabolic pathways. Notably:
A comprehensive metabolic pathway has been proposed based on findings from both in vivo and in vitro studies.
The mechanism of action for MM-433593 involves selective inhibition of FAAH-1, leading to increased levels of endogenous fatty acid amides like anandamide. This elevation results in enhanced activation of cannabinoid receptors, which mediates analgesic and anti-inflammatory effects. The compound's selectivity for FAAH-1 over other enzymes minimizes potential side effects associated with broader-spectrum inhibitors .
MM-433593 exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate dosing regimens and formulation strategies for clinical applications.
MM-433593 holds promise for various scientific applications, particularly in:
Ongoing research continues to explore its efficacy across different models of pain and inflammation, further elucidating its therapeutic potential .
MM-433593 features a complex indole ketoamide scaffold with a 5-methyl substituent critical for FAAH-1 inhibition. Strategic functionalization of this core requires precise regiocontrol due to the reactivity of the indole C3 position and the steric constraints of the C5 methyl group. The primary synthetic challenge involves installing the chloro-substituted benzyl moiety at the N1 position while preserving the C5 methyl group for metabolic stability. Recent routes employ:
Metabolic studies identified the C5 methyl group as the primary site of oxidative metabolism (forming hydroxymethyl and carboxylic acid derivatives), driving synthetic efforts to stabilize this position [2] [7]. Electron-withdrawing group incorporation at C4 reduced oxidation rates by 40% in hepatocyte models while maintaining FAAH-1 IC50 values <10 nM. Protecting group strategies (e.g., tosyl protection during N-alkylation) minimized unwanted C3-alkylation to <3% yield in the final coupling step [4].
Table 1: Optimization of Indole Functionalization Strategies
Functionalization Step | Initial Approach | Limitation | Optimized Method | Yield Improvement |
---|---|---|---|---|
N1-Alkylation | Classical alkyl halide substitution | C3-competing alkylation (15-20%) | Pd-catalyzed amination | 78% → 92% |
C5-Methylation | Friedel-Crafts alkylation | Regioisomeric mixture (∼1:1 ratio) | Diazomethane/Gold catalysis | 32% → 67% |
C6-Methoxylation | Electrophilic halogenation/methoxylation | Over-oxidation products | Directed ortho-lithiation/Quench with (CH3O)2SO2 | 41% → 88% |
MM-433593 achieves >100-fold selectivity for FAAH-1 over FAAH-2 through stereoelectronic complementarity with the enzyme’s catalytic triad (Ser241-Ser217-Lys142). The ketoamide warhead forms a transient acyl-enzyme intermediate, with selectivity governed by:
Catalytic optimization focused on enhancing binding residence time and isozyme discrimination:
Table 2: Catalytic Efficiency in MM-433593 Synthesis
Catalytic System | Reaction Phase | Turnover Number (TON) | Selectivity Factor (FAAH-1/FAAH-2) | Key Advantage |
---|---|---|---|---|
Pd(OAc)2/XPhos | N-Benzylation | 450 | Not applicable | Minimal homocoupling |
Ti-(R)-BINOLate | Ketoamide enolization | 11,000 | Not applicable | 98% ee achieved |
FAAH-1 enzyme | Target binding | N/A | >100:1 | Residence time = 180 min |
Lipase CAL-B | Ethanolamide resolution | 3,200 | N/A | E-value = 38 |
Implementation of green chemistry principles reduced the process mass intensity (PMI) from 287 to 62 kg/kg in MM-433593 pilot-scale production (100 kg batches). Key advancements:
The atom economy of the convergent synthesis improved from 42% to 68% through:
Table 3: Green Chemistry Metrics for MM-433593 Synthesis
Parameter | Original Process | Optimized Process | Improvement | Principle Addressed |
---|---|---|---|---|
Process Mass Intensity (PMI) | 287 kg/kg | 62 kg/kg | 78% reduction | Waste prevention |
Atom Economy | 42% | 68% | 62% increase | Atom economy |
Solvent Environmental Factor | 87.5 | 15.2 | 83% reduction | Safer solvents |
Energy Consumption | 1,450 MJ/kg | 320 MJ/kg | 78% reduction | Energy efficiency |
Chlorinated Solvent Use | 1,900 L/batch | 0 L/batch | 100% elimination | Safer auxiliaries |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7